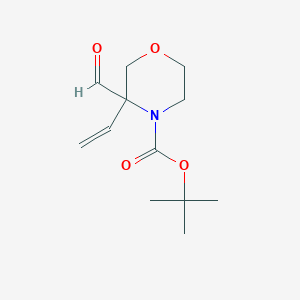

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate

Description

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate is an organic compound with the molecular formula C12H19NO4. It is a morpholine derivative that features a tert-butyl ester group, a formyl group, and an ethenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Properties

IUPAC Name |

tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-5-12(8-14)9-16-7-6-13(12)10(15)17-11(2,3)4/h5,8H,1,6-7,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDSCCUFSRAPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1(C=C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the morpholine derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Ethenyl Group Addition: The ethenyl group can be introduced through a Heck reaction, which involves the coupling of the formylated morpholine with an appropriate vinyl halide in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the morpholine derivative with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethenyl group can undergo substitution reactions with nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Palladium-catalyzed coupling reactions with vinyl halides.

Major Products Formed

Oxidation: Tert-butyl 3-ethenyl-3-carboxymorpholine-4-carboxylate.

Reduction: Tert-butyl 3-ethenyl-3-hydroxymethylmorpholine-4-carboxylate.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The ethenyl group can participate in π-π interactions with aromatic residues, enhancing the binding affinity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 3-formylmorpholine-4-carboxylate: Lacks the ethenyl group, making it less reactive in certain substitution reactions.

Tert-butyl 3-ethenylmorpholine-4-carboxylate: Lacks the formyl group, reducing its ability to undergo oxidation and reduction reactions.

Tert-butyl 3-ethenyl-3-hydroxymethylmorpholine-4-carboxylate: Contains a hydroxymethyl group instead of a formyl group, altering its reactivity profile.

Uniqueness

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate is unique due to the presence of both the formyl and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic chemistry and drug development.

Biological Activity

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate is characterized by the presence of a tert-butyl group, an ethenyl group, a formyl group, and a morpholine ring. This unique structure contributes to its reactivity and biological activity.

The mechanism of action of Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the ethenyl group can participate in π-π interactions with aromatic residues, enhancing the binding affinity to targeted proteins.

Antimicrobial Activity

Research indicates that Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways is believed to contribute to its antimicrobial effects.

Anticancer Properties

In the context of cancer research, Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate has shown potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

- Anticancer Activity in Breast Cancer Cells : A study investigated the effects of Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment .

- Antimicrobial Efficacy : In another study, Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth.

Comparative Analysis

To better understand the uniqueness of Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-formylmorpholine-4-carboxylate | Lacks ethenyl group | Limited reactivity |

| Tert-butyl 3-ethenylmorpholine-4-carboxylate | Lacks formyl group | Reduced ability for oxidative reactions |

| Tert-butyl 3-hydroxymethylmorpholine-4-carboxylate | Contains hydroxymethyl group | Altered reactivity profile |

The presence of both the formyl and ethenyl groups in Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate enhances its versatility in chemical synthesis and biological applications compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves introducing the formyl and ethenyl groups to the morpholine core. A common approach uses di-tert-butyl dicarbonate (Boc anhydride) to protect the morpholine nitrogen, followed by formylation via Vilsmeier-Haack or oxidation reactions. Catalysts like BF₃·Et₂O may enhance formylation efficiency .

- Optimization : Key parameters include temperature control (0–25°C to avoid side reactions), solvent polarity (e.g., dichloromethane for Boc protection), and stoichiometric ratios (e.g., 1.2 equivalents of Boc anhydride). Column chromatography with ethyl acetate/petroleum ether (1:10) is often used for purification .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethenyl protons at δ 5.2–6.0 ppm; formyl carbonyl at ~200 ppm). Diastereotopic protons may require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry : ESI-HRMS for molecular ion confirmation (expected [M+H]⁺ ≈ 283.2 g/mol based on C₁₃H₂₁NO₄) .

- X-ray Crystallography : For absolute stereochemistry, though crystallization may require chiral auxiliaries due to low symmetry .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for stereoisomers?

- Case Study : Dynamic NMR at low temperatures (e.g., –40°C) can distinguish axial/equatorial conformers of tert-butyl groups. DFT calculations (B3LYP/6-31G*) with explicit solvent models (e.g., chloroform) predict energy minima and explain discrepancies between solution-state NMR and solid-state structures .

- Application : Use Gaussian or ORCA software to model rotational barriers of the ethenyl group, which may cause splitting in NMR signals .

Q. What strategies mitigate stereochemical challenges during synthesis?

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution using lipases to separate enantiomers .

- Asymmetric Catalysis : Use Evans’ oxazaborolidines or Jacobsen’s catalysts for enantioselective formylation. For example, (R)-BINOL-derived catalysts achieve >90% ee in similar morpholine derivatives .

Q. How do reaction mechanisms differ when introducing ethenyl vs. cyclopropyl substituents on the morpholine ring?

- Mechanistic Insights :

- Ethenyl : Radical-initiated addition (AIBN as initiator) or Heck coupling (Pd(OAc)₂, PPh₃) for C–C bond formation.

- Cyclopropyl : Simmons-Smith reaction (Zn/CH₂I₂) or photochemical [2+2] cycloaddition.

- Contrast : Ethenyl groups introduce planar sp² hybridization, altering electronic effects (e.g., increased electron-withdrawing character) versus the strained cyclopropyl sp³ system .

Q. What protocols validate the compound’s biological activity in enzyme inhibition studies?

- Experimental Design :

- Target Selection : Screen against serine hydrolases (e.g., acetylcholinesterase) due to the formyl group’s electrophilicity.

- Assay Conditions : Use fluorescence-based assays (e.g., Ellman’s reagent for thiol detection) at pH 7.4. IC₅₀ values are calculated via nonlinear regression .

- Controls : Include known inhibitors (e.g., donepezil for AChE) and stability checks (e.g., HPLC monitoring for hydrolysis).

Data Contradiction Analysis

Q. How to address inconsistencies in reported yields for Boc-protected intermediates?

- Root Causes :

- Moisture Sensitivity : Boc groups hydrolyze under acidic/humid conditions. Use molecular sieves or anhydrous Na₂SO₄ during workup .

- Byproduct Formation : Tert-butyl carbamate degradation at >40°C. Monitor reactions via TLC (Rf ≈ 0.5 in ethyl acetate/hexane).

Methodological Recommendations

Q. What advanced techniques elucidate the compound’s reactivity in cross-coupling reactions?

- Approach :

- Sonogashira Coupling : React the ethenyl group with terminal alkynes (PdCl₂(PPh₃)₂, CuI, Et₃N). Monitor via in-situ IR for alkyne C≡C stretch (2100–2260 cm⁻¹) .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying temperatures (Eyring analysis for ΔH‡/ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.